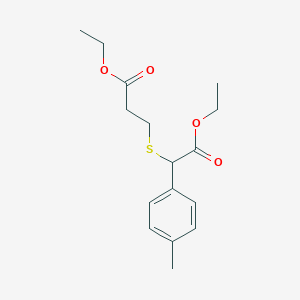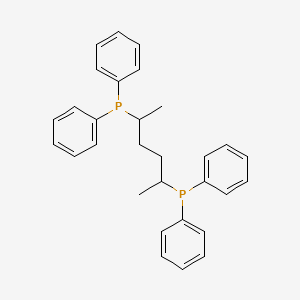
2,5-Bis(Diphenylphosphino)hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5R)-2,5-Bis(diphenylphosphino)hexane is a chiral diphosphine ligand widely used in asymmetric catalysis. Its unique structure, featuring two diphenylphosphino groups attached to a hexane backbone, allows it to coordinate with transition metals, forming complexes that can catalyze a variety of chemical reactions with high enantioselectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2,5-Bis(diphenylphosphino)hexane typically involves the following steps:
Starting Materials: The synthesis begins with (R,R)-2,5-hexanediol.
Phosphination: The diol is reacted with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine groups.
Purification: The product is purified using column chromatography to obtain the desired chiral ligand.
Industrial Production Methods
In an industrial setting, the production of (2R,5R)-2,5-Bis(diphenylphosphino)hexane follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of (R,R)-2,5-hexanediol and chlorodiphenylphosphine are used.
Automated Reaction Systems: Automated systems ensure precise control of reaction conditions, such as temperature and pressure.
High-Throughput Purification: Techniques like high-performance liquid chromatography (HPLC) are employed for efficient purification.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-2,5-Bis(diphenylphosphino)hexane undergoes various types of reactions, including:
Coordination Reactions: It forms complexes with transition metals such as palladium, platinum, and rhodium.
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The ligand can participate in substitution reactions where one of the diphenylphosphino groups is replaced by another ligand.
Common Reagents and Conditions
Coordination Reactions: Typically carried out in solvents like dichloromethane or toluene, under an inert atmosphere.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Substitution: Reagents like halides or other phosphines are employed under controlled conditions.
Major Products
Metal Complexes: The primary products are metal-ligand complexes used in catalysis.
Phosphine Oxides: Formed during oxidation reactions.
Substituted Ligands: Result from substitution reactions.
Scientific Research Applications
(2R,5R)-2,5-Bis(diphenylphosphino)hexane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions.
Biology: Employed in the synthesis of chiral molecules that are biologically active.
Medicine: Utilized in the development of pharmaceuticals, especially those requiring chiral purity.
Industry: Applied in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism by which (2R,5R)-2,5-Bis(diphenylphosphino)hexane exerts its effects involves:
Coordination with Metals: The diphosphine ligand coordinates with transition metals, forming a stable complex.
Catalytic Activity: The metal-ligand complex facilitates various catalytic reactions by providing a chiral environment, leading to high enantioselectivity.
Molecular Targets: The primary targets are the substrates involved in the catalytic reactions, which are transformed into chiral products.
Comparison with Similar Compounds
Similar Compounds
®-BINAP: Another chiral diphosphine ligand used in asymmetric catalysis.
(S)-BINAP: The enantiomer of ®-BINAP, also used in similar applications.
DIPAMP: A chiral diphosphine ligand with a different backbone structure.
Uniqueness
(2R,5R)-2,5-Bis(diphenylphosphino)hexane is unique due to its hexane backbone, which provides a different steric environment compared to other ligands like ®-BINAP and DIPAMP. This uniqueness allows it to achieve high enantioselectivity in specific catalytic reactions where other ligands may not be as effective.
Properties
IUPAC Name |
5-diphenylphosphanylhexan-2-yl(diphenyl)phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32P2/c1-25(31(27-15-7-3-8-16-27)28-17-9-4-10-18-28)23-24-26(2)32(29-19-11-5-12-20-29)30-21-13-6-14-22-30/h3-22,25-26H,23-24H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXNCYRUWZPRJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
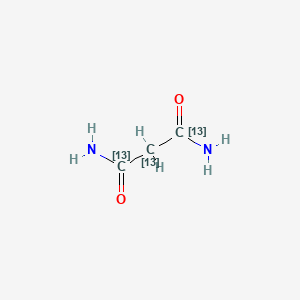

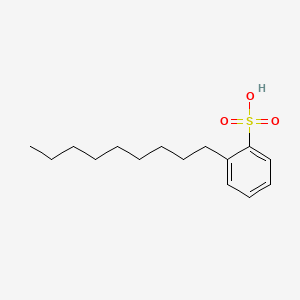
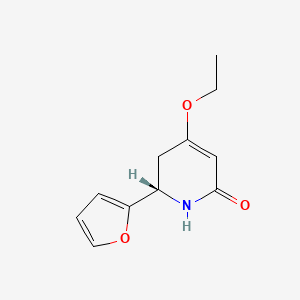

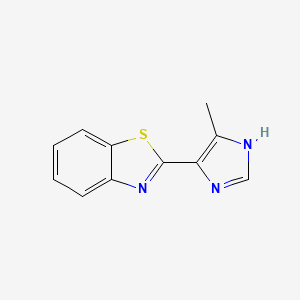


![[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4,11-triacetyloxy-2,8-dihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate](/img/structure/B13829629.png)
![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13829637.png)

![2,2-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]](/img/structure/B13829641.png)
